molecular formula C16H25NO3 B11110048 1-(2-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

1-(2-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B11110048
M. Wt: 279.37 g/mol
InChI Key: RVNKZTVUFROAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-METHOXYPHENOXY)-3-(4-METHYLPIPERIDINO)-2-PROPANOL is a chemical compound with a complex structure that includes a methoxyphenoxy group, a methylpiperidino group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENOXY)-3-(4-METHYLPIPERIDINO)-2-PROPANOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(2-METHOXYPHENOXY)-3-(4-METHYLPIPERIDINO)-2-PROPANOL may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENOXY)-3-(4-METHYLPIPERIDINO)-2-PROPANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy or piperidino groups are replaced by other functional groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-METHOXYPHENOXY)-3-(4-METHYLPIPERIDINO)-2-PROPANOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENOXY)-3-(4-METHYLPIPERIDINO)-2-PROPANOL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol: Contains similar methoxy and phenyl groups but has different functional groups and applications.

Uniqueness

1-(2-METHOXYPHENOXY)-3-(4-METHYLPIPERIDINO)-2-PROPANOL is unique due to its combination of methoxyphenoxy and methylpiperidino groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

1-(2-methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C16H25NO3/c1-13-7-9-17(10-8-13)11-14(18)12-20-16-6-4-3-5-15(16)19-2/h3-6,13-14,18H,7-12H2,1-2H3

InChI Key

RVNKZTVUFROAOB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=CC=C2OC)O

Origin of Product

United States

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